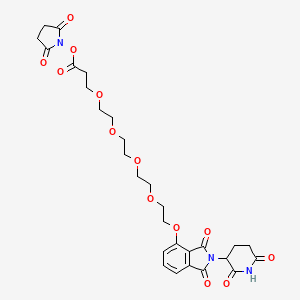
Bis-PEG12-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-PEG12-acid is a polyethylene glycol-based compound that contains two terminal carboxylic acid groups. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound’s structure allows it to join two essential ligands, facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis-PEG12-acid is synthesized through the polymerization of ethylene oxide, followed by the introduction of terminal carboxylic acid groups. The process involves the following steps:
Polymerization: Ethylene oxide is polymerized in the presence of a catalyst to form polyethylene glycol.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors and precise control of reaction conditions to ensure high purity and yield. The process is typically carried out under an inert atmosphere to prevent oxidation and contamination.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions with primary and secondary amines to form stable amide bonds.
Esterification: The carboxylic acid groups can react with alcohols in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form esters.
Common Reagents and Conditions:
Coupling Reagents: EDC, DIC, DCC
Dehydrating Agents: DCC, N,N’-diisopropylcarbodiimide (DIC)
Solvents: Dichloromethane, dimethylformamide (DMF)
Major Products:
Amides: Formed through reactions with amines.
Aplicaciones Científicas De Investigación
Bis-PEG12-acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins.
Biology: Facilitates the study of protein-protein interactions and the intracellular degradation of proteins.
Industry: Utilized in the production of polyethylene glycol-based drug conjugates, enhancing the solubility and stability of therapeutic agents
Mecanismo De Acción
Bis-PEG12-acid functions as a linker in PROTACs, which contain two different ligands connected by the polyethylene glycol-based linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
- Bis-PEG1-acid
- Bis-PEG2-acid
- Bis-PEG3-acid
- Bis-PEG4-acid
- Bis-PEG5-acid
- Bis-PEG6-acid
- Bis-PEG7-acid
- Bis-PEG8-acid
- Bis-PEG9-acid
- Bis-PEG10-acid
- Bis-PEG11-acid
- Bis-PEG13-acid
- Bis-PEG14-acid
- Bis-PEG15-acid
- Bis-PEG17-acid
- Bis-PEG18-acid
- Bis-PEG29-acid
Uniqueness: Bis-PEG12-acid stands out due to its optimal length, which provides a balance between flexibility and stability, making it highly effective as a linker in PROTACs. Its hydrophilic nature enhances solubility in aqueous media, which is crucial for biological applications.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O16/c29-27(30)1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-28(31)32/h1-26H2,(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTKNCGJGMISKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106448.png)





